![molecular formula C11H11F4N B2696980 Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine CAS No. 777001-63-5](/img/structure/B2696980.png)
Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine is a chemical compound with the molecular formula C11H11F4N and a molecular weight of 233.21 g/mol This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further substituted with a fluoro and trifluoromethyl group
Preparation Methods
The synthesis of Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine involves several steps. One common method includes the reaction of cyclopropylamine with 4-fluoro-3-(trifluoromethyl)benzaldehyde under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including its interaction with biological targets and its effects on cellular processes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The compound may modulate the activity of these targets through binding interactions, resulting in changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine can be compared with other similar compounds, such as:
(4-Fluoro-3-(trifluoromethyl)phenyl)methanamine: This compound lacks the cyclopropyl group but shares the fluoro and trifluoromethyl substitutions on the phenyl ring.
Cyclopropyl[2-fluoro-3-(trifluoromethyl)phenyl]methanamine: This compound has a similar structure but with the fluoro group positioned differently on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4N/c12-9-4-3-7(10(16)6-1-2-6)5-8(9)11(13,14)15/h3-6,10H,1-2,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTFFAHMGICHMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)F)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-{[3-methyl-2,6-dioxo-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2696897.png)
![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2696900.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-chloroacetamide](/img/structure/B2696901.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2696902.png)
![5-(3-methoxyphenyl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2696904.png)
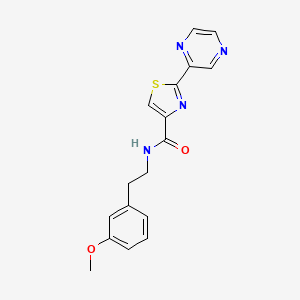
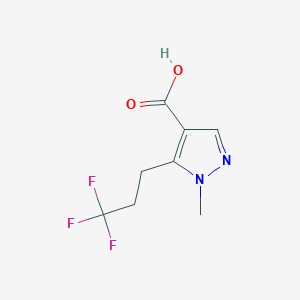
![3-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2696911.png)
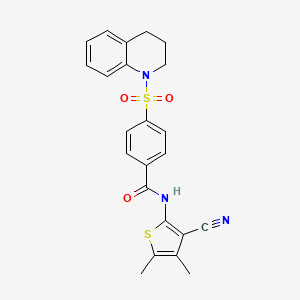
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide](/img/structure/B2696913.png)
![N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2696916.png)
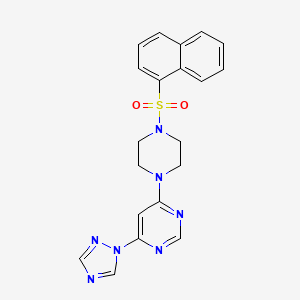
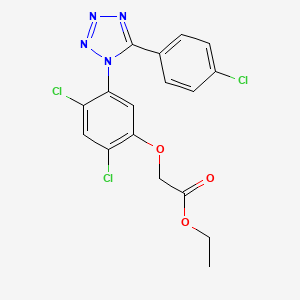
![1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one](/img/structure/B2696920.png)
